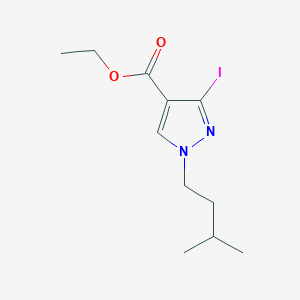
Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an iodine atom, and a 3-methylbutyl substituent on the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives.
Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent.
Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Oxidation can yield pyrazole derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduction can lead to the formation of pyrazole derivatives with reduced functional groups.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.
Biology: Pyrazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Pyrazole derivatives are used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-5-carboxylate: Differing only in the position of the carboxylate group, this compound may exhibit different reactivity and biological activity.
Ethyl 3-bromo-1-(3-methylbutyl)pyrazole-4-carboxylate: The presence of a bromine atom instead of iodine can affect the compound’s reactivity and interactions with biological targets.
Ethyl 3-chloro-1-(3-methylbutyl)pyrazole-4-carboxylate: Similar to the bromo derivative, the chloro compound may have distinct properties due to the different halogen atom.
Eigenschaften
IUPAC Name |
ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IN2O2/c1-4-16-11(15)9-7-14(13-10(9)12)6-5-8(2)3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXXKXDAAXXNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1I)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
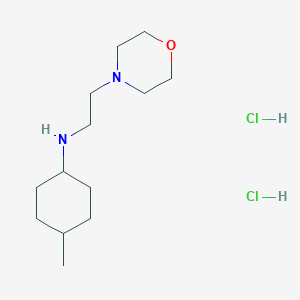
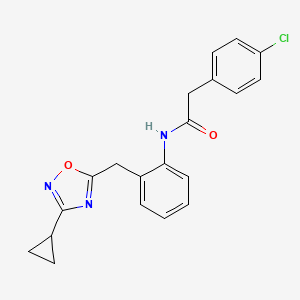
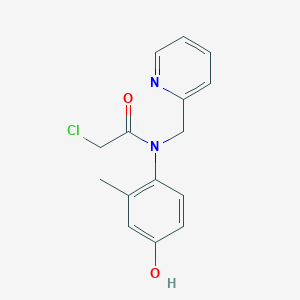
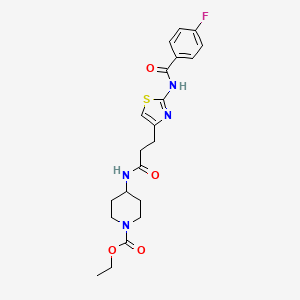

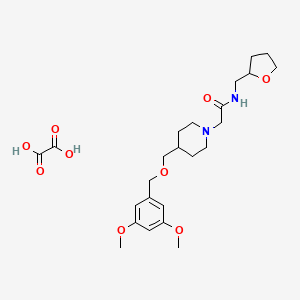
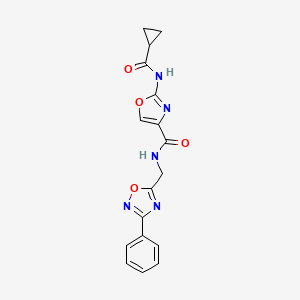
![2-(2-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE](/img/structure/B2912773.png)
![3-hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2912775.png)
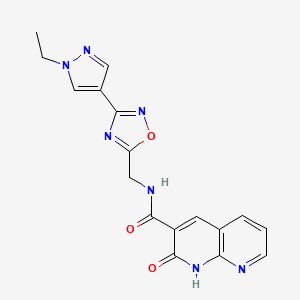
![N-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2912778.png)
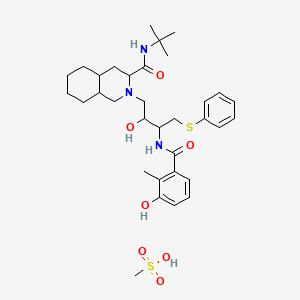
![1-methyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2912781.png)
![N-(2,4-difluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2912782.png)
